
Methyl 6-amino-5-nitropyridine-3-carboxylate
Overview
Description
Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8) is a pyridine derivative featuring an amino group at position 6, a nitro group at position 5, and a methyl ester at position 3. Its molecular formula is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable diverse chemical modifications. The amino and nitro groups contribute to its polarity and hydrogen-bonding capabilities, influencing its solubility and crystallinity .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Chlorination of Pyridine Precursors
The synthesis often begins with functionalized pyridine intermediates. A key precursor, methyl 3-pyridinecarboxylate , undergoes directed chlorination to introduce a halogen at position 6. This step leverages phosphorus oxychloride (POCl₃) under reflux conditions, yielding methyl 6-chloronicotinate .
Reaction Conditions:
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Solvent: Toluene or dichloromethane
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Temperature: 80–100°C
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Catalyst: Dimethylformamide (DMF)
Chlorination is critical for subsequent nucleophilic substitution, as the chloride serves as a leaving group for amination.
Nitration of Chlorinated Intermediates
Nitration introduces the nitro group at position 5, adjacent to the chloride. A nitrating mixture (concentrated HNO₃ and H₂SO₄) facilitates electrophilic aromatic substitution. The carboxylate group at position 3 directs nitration to the meta position (C5), while the chloride at C6 remains intact .
Optimization Notes:
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Temperature Control: Maintained at 0–5°C to prevent over-nitration.
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Workup: Quenching in ice water followed by extraction with dichloromethane.
Amination of Nitro-Substituted Intermediates
The final step replaces the chloride at C6 with an amino group. Liquid ammonia or methylamine in polar aprotic solvents (e.g., DMF) facilitates nucleophilic aromatic substitution.
Key Parameters:
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Base: Cesium carbonate or sodium acetate
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Temperature: 60–80°C
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Reaction Time: 4–6 hours
Industrial-Scale Production Strategies
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance safety and efficiency during nitration, a highly exothermic step. Precise temperature modulation and automated reagent delivery minimize byproducts .
Purification Techniques
Crystallization from ethyl acetate or methanol ensures high purity (>95%). For example, dissolving the crude product in methanol at 50°C and cooling to −5°C precipitates pure methyl 6-amino-5-nitropyridine-3-carboxylate .
Comparative Analysis of Synthetic Pathways
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Chlorination/Nitration/Amination | High regioselectivity | Multi-step, moderate yields | 50–60 |
Direct Nitration of Aminopyridine | Fewer steps | Competing side reactions | 40–50 |
Mechanistic Insights
Role of Directing Groups
The carboxylate ester at C3 exerts a meta-directing effect , guiding nitration to C5. Conversely, the amino group at C6, once introduced, activates the ring for further functionalization .
Challenges and Solutions
Competing Side Reactions
Nitration may produce di-nitrated byproducts if temperatures exceed 5°C. Mitigation involves strict thermal control and incremental nitric acid addition .
Amination Efficiency
Low yields in amination stem from the deactivating nitro group at C5. Using excess ammonia (3–5 equiv.) and prolonged reaction times improves substitution rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 6-amino-5-aminopyridine-3-carboxylate.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing agent and reaction conditions.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 6-amino-5-nitropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in various reactions to form more complex compounds. Its functional groups allow it to participate in nucleophilic substitutions, reductions, and oxidations, leading to a range of derivatives useful in medicinal chemistry and material science .
Common Reactions Involving this compound:
- Reduction: Can be reduced to form methyl 6-amino-5-aminopyridine-3-carboxylate.
- Substitution: The nature of products varies based on the nucleophile used.
- Oxidation: Products depend on the oxidizing agent and reaction conditions employed.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biological targets suggest its role as an enzyme inhibitor, particularly in pathways related to neurotransmission and inflammation.
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves bioreduction of the nitro group to form reactive intermediates that interact with cellular components. This interaction may disrupt normal cellular functions, making it a candidate for further pharmacological exploration .
Medicinal Chemistry
Pharmaceutical Intermediate
This compound is being explored as a pharmaceutical intermediate for developing new drugs. Its ability to modulate biological pathways makes it a valuable candidate for drug design aimed at treating various diseases .
Potential Drug Development Applications:
- Enzyme Inhibition: Studies have shown its potential to inhibit specific enzymes involved in critical metabolic processes.
- Binding Studies: Techniques such as surface plasmon resonance are often employed to quantify binding affinities and elucidate mechanisms of action .
Industrial Applications
Dyes and Pigments Production
this compound is also utilized in producing dyes, pigments, and other specialty chemicals due to its unique chemical properties that allow for diverse applications in industry .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's applications:
- Spectroscopic Studies : Investigations into its structural properties using spectroscopic methods have confirmed its potential as a bioactive agent .
- Molecular Docking Studies : These studies have demonstrated its ability to bind with key biological macromolecules, influencing their activity and suggesting therapeutic potential .
- Synthesis Methodologies : Various synthetic routes have been optimized for the preparation of this compound, emphasizing yield and purity control during reactions .
Mechanism of Action
The mechanism of action of methyl 6-amino-5-nitropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-chloro-5-nitronicotinate (CAS: 104086-21-7)
- Structure : Chloro substituent at position 6, nitro at position 5, and methyl ester at position 3.
- Molecular Weight : 216.59 g/mol.
- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
Methyl 6-hydroxy-5-nitropyridine-3-carboxylate (CAS: 222970-61-8)
- Structure : Hydroxy group at position 6, nitro at position 5, and methyl ester at position 3.
- Molecular Weight : 198.13 g/mol.
- Reactivity: Hydroxy groups can undergo alkylation or acylation, unlike the amino group in the parent compound.
- Applications : Explored in materials science for designing supramolecular architectures .
Methyl 6-chloro-5-methylpyridine-3-carboxylate (CAS: 65169-42-8)
- Structure : Chloro at position 6, methyl at position 5, and methyl ester at position 3.
- Molecular Weight : 185.61 g/mol.
- Key Differences :
- Applications: Intermediate in herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).
6-Amino-5-nitropyridin-2-one (CAS: 211555-30-5)
- Structure: Ketone oxygen at position 2, amino at position 6, and nitro at position 4.
- Molecular Weight : 155.11 g/mol.
- Key Differences: The pyridin-2-one ring alters electronic distribution, increasing resonance stabilization. Safety: Classified as non-hazardous, unlike ester-containing analogs, which may have higher reactivity .
- Applications : Investigated as a kinase inhibitor in oncology research .
Methyl 6-amino-5-nitropyridazine-3-carboxylate
- Structure: Pyridazine ring (two adjacent nitrogen atoms) with amino at position 6, nitro at position 5, and methyl ester at position 3.
- Molecular Weight : 197.15 g/mol.
- Key Differences :
- Applications : Used in the synthesis of heterocyclic scaffolds for antimicrobial agents .
Comparative Data Table
Biological Activity
Methyl 6-amino-5-nitropyridine-3-carboxylate (abbreviated as MANP) is an organic compound with a notable structure that includes an amino group at the 6-position, a nitro group at the 5-position, and a carboxylate group at the 3-position of the pyridine ring. Its molecular formula is C7H7N3O4, with a molecular weight of approximately 197.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.
The biological activity of MANP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of both the amino and nitro groups enhances its potential to act as a ligand, influencing several molecular pathways. Specifically, the nitro group can undergo bioreduction to form reactive intermediates that may disrupt normal cellular functions, making it a candidate for further pharmacological exploration.
Biological Activities
1. Enzyme Inhibition:
MANP has been studied for its role as an inhibitor of specific enzymes involved in neurotransmitter regulation and inflammatory responses. For instance, compounds with similar structures have been shown to modulate pathways related to inflammation and neuropharmacology. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify binding affinities and elucidate mechanisms of action.
2. Antimicrobial Properties:
Research indicates that MANP exhibits antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria.
3. Anticancer Potential:
Preliminary studies have explored the anticancer properties of MANP, focusing on its effects on cellular proliferation in various cancer cell lines. For example, it has shown promise in inhibiting growth in human renal cell carcinoma and breast cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the unique properties of MANP, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 5-aminopyridine-3-carboxylate | Lacks the nitro group | Potentially less reactive |
Methyl 6-hydroxy-5-nitropyridine-3-carboxylate | Hydroxy group instead of amino | May exhibit different solubility |
Methyl 6-amino-5-nitro-nicotinic acid methyl ester | Nicotinic acid framework | Potentially different pharmacological profiles |
This table illustrates how variations in functional groups can significantly affect the biological activity and pharmacological potential of similar compounds.
Case Studies
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Inhibition Studies:
In vitro studies have demonstrated that MANP can inhibit specific kinases involved in cell signaling pathways related to cancer progression. For instance, one study reported that MANP exhibited significant inhibitory activity against ERK5 kinase, which plays a crucial role in cellular proliferation and survival . -
Molecular Docking Studies:
Molecular docking simulations have suggested that MANP binds effectively to target proteins, indicating its potential as a lead compound for drug development aimed at treating diseases linked to enzyme dysregulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-amino-5-nitropyridine-3-carboxylate, and how can intermediates be optimized?
- Methodology : Utilize nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, nitration of methyl 6-aminopyridine-3-carboxylate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by selective reduction of nitro groups using SnCl₂/HCl . Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry of nitrating agents.
- Key Challenge : Competing side reactions (e.g., over-nitration) can occur; use low temperatures and excess H₂SO₄ to stabilize intermediates.
Q. How to characterize the compound’s purity and structural integrity using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on pyridine ring substituents (e.g., nitro groups deshield adjacent protons; δ ~8.5–9.0 ppm for aromatic protons).
- FTIR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –NO₂ or –COOCH₃).
Q. What solvents and conditions are optimal for recrystallization?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow addition of a non-polar antisolvent (hexane/ether). For high-purity crystals, gradient cooling (e.g., 60°C → 4°C over 12 hours) is recommended .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data between experimental and computational models?
- Methodology :
- Experimental : Refine single-crystal X-ray diffraction (SC-XRD) data using SHELXL (for small molecules) with attention to thermal displacement parameters and hydrogen bonding networks .
- Computational : Compare with DFT-optimized structures (e.g., B3LYP/6-31G*) using software like Gaussian. Discrepancies in bond lengths >0.02 Å may indicate lattice strain or solvent effects .
Q. How to design experiments to analyze hydrogen bonding patterns and their impact on crystal packing?
- Methodology :
- Graph Set Analysis : Use Mercury or CrystalExplorer to categorize hydrogen bonds (e.g., R₂²(8) motifs for amine-nitro interactions) .
- Thermal Analysis : Correlate DSC/TGA data with hydrogen bond stability (e.g., decomposition temperatures shift if H-bond networks are disrupted).
Q. What strategies mitigate nitro group instability during functionalization reactions?
- Methodology :
- Protection/Deprotection : Temporarily protect the nitro group as a nitroso derivative using Boc anhydride, enabling subsequent ester hydrolysis or amidation .
- Reductive Functionalization : Use H₂/Pd-C in ethanol to reduce nitro to amine, then perform alkylation/acylation before re-oxidizing with NaNO₂/HCl .
Q. Data-Driven Insights
Property | Value/Technique | Reference |
---|---|---|
Melting Point | 145–148°C (DSC, purity >98%) | |
λmax (UV-Vis) | 310 nm (π→π* transition in DMSO) | |
Hydrogen Bond Donors/Acceptors | 1 (NH₂), 3 (NO₂, COOCH₃) |
Q. Contradictions in Literature
- Synthetic Yield Variability : Some protocols report 60–70% yields using NAS, while others achieve >85% via microwave-assisted synthesis. Resolution: Optimize microwave parameters (power, time) to reduce side-product formation .
- Crystallographic Space Groups : Discrepancies in reported space groups (e.g., P2₁/c vs. P-1) may arise from solvent inclusion. Always report solvent content in crystallographic data .
Q. Key Software Tools
Properties
IUPAC Name |
methyl 6-amino-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLDKSHKLPIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548926 | |
Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104685-75-8 | |
Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-amino-5-nitropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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